Ethyl 3-formylthiophene-2-carboxylate
Description
Properties
CAS No. |
67808-72-4 |
|---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
ethyl 3-formylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-5H,2H2,1H3 |
InChI Key |
CWAWOAIGZGOAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The position and nature of substituents on the thiophene ring significantly influence chemical reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Ethyl Thiophene Carboxylates
*Assumed structure; †Calculated value based on molecular formula.
Key Observations:
- Substituent Effects: The formyl group (e.g., in this compound and Ethyl 2-amino-5-formyl-3-thiophenecarboxylate) increases electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation) . Halogenated analogs (e.g., 3-bromo or 3-chlorophenyl derivatives) exhibit higher molecular weights and enhanced lipophilicity, improving membrane permeability in bioactive molecules . Amino groups (e.g., in Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) facilitate hydrogen bonding, critical for target binding in pharmaceuticals .
Crystallographic and Structural Insights
- Crystal Systems: Analogs like Ethyl 3-bromo-4-cyano derivatives crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonding networks stabilizing the structure .
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of thiophene derivatives, ensuring accurate determination of substituent orientations .
Preparation Methods
Key Steps:
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Gewald Reaction | Ethyl cyanoacetate, S₈, morpholine | 40–60 | |
| Formylation | Vilsmeier reagent (DMF/POCl₃) | 35–45 |
Example :
Ethyl 2-aminothiophene-3-carboxylate undergoes formylation at the 3-position using DMF/POCl₃, yielding ethyl 3-formylthiophene-2-carboxylate after deamination.
Claisen Condensation and Oxidation
Claisen condensation forms β-diketones, which can be oxidized to aldehydes.
Key Steps:
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Claisen Condensation | NaOEt, ethyl formate, DMF | 50–65 | |
| Oxidation | MnO₂, CH₂Cl₂ | 40–55 |
Limitations :
-
Low regioselectivity due to competing oxidation pathways.
Direct Esterification of 3-Formylthiophene-2-carboxylic Acid
This method involves synthesizing the carboxylic acid precursor and esterifying it with ethanol.
Key Steps:
Reaction Conditions and Yields:
Example :
3-Formylthiophene-2-carboxylic acid reacts with ethanol in the presence of H₂SO₄ to yield this compound.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization at specific positions.
Key Steps:
-
Halogenation :
-
Ethyl thiophene-2-carboxylate is brominated at the 3-position.
-
-
Formyl Group Introduction :
-
A formyl boronic acid undergoes Suzuki coupling with the brominated intermediate.
-
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 60–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, formyl boronic acid | 45–60 |
Challenges :
-
Requires expensive catalysts and sensitive formyl boronic acids.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Vilsmeier–Haack | High regioselectivity | Toxic reagents (phosgene) | 35–60 |
| Gewald + Formylation | Scalable, solvent-free | Multi-step synthesis | 40–55 |
| Claisen + Oxidation | Mild conditions | Low selectivity | 50–65 |
| Direct Esterification | Simple, cost-effective | Requires pure acid precursor | 70–80 |
| Cross-Coupling | Precision functionalization | Expensive catalysts | 45–60 |
Q & A
Q. What are the common synthetic routes for Ethyl 3-formylthiophene-2-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via formylation of the thiophene core. A widely used method involves microwave-assisted reactions to reduce time and improve yield. For example, trifluoromethyl-substituted analogs are synthesized by reacting precursors like 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate under controlled temperature and solvent conditions (e.g., triethylamine as a catalyst) . Reaction optimization includes adjusting microwave power (100–150 W) and solvent polarity (DMF or THF) to enhance regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity, with the formyl proton typically appearing at δ 9.8–10.2 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for verifying thiophene ring planarity and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic conformational changes. Mitigation strategies include:
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental H NMR shifts to identify solvent-induced deviations .
- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures (e.g., −40°C in CDCl) .
- Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., formyl C=O stretch at ~1680 cm) .
Q. What methodologies are employed to optimize regioselective formylation in thiophene derivatives?
Regioselectivity challenges in formylation are addressed via:
- Directed Metalation : Use lithiating agents (e.g., LDA) at −78°C to deprotonate specific positions before formyl introduction .
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) to direct formylation to the 3-position .
- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side-product formation compared to conventional heating .
Q. How can computational modeling predict the reactivity and biological activity of this compound?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the formyl group’s electron-withdrawing nature lowers LUMO energy, enhancing Michael acceptor reactivity .
- Molecular Docking : Simulate binding affinity to biological targets (e.g., kinases or proteases) using AutoDock Vina. Docking scores correlate with anti-proliferative activity in cancer cell lines .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize compounds for in vitro testing .
Q. What experimental strategies are used to evaluate its biological mechanisms and structure-activity relationships (SAR)?
- In Vitro Assays : Test anti-proliferative activity via MTT assays (e.g., IC values against HeLa or MCF-7 cells) .
- SAR Analysis : Modify substituents (e.g., replacing formyl with acetyl) to assess impact on bioactivity. For instance, trifluoromethyl groups enhance metabolic stability .
- Enzyme Inhibition Studies : Use fluorescence-based assays to measure inhibition of COX-2 or MMP-9, linked to anti-inflammatory effects .
Methodological Considerations
- Data Reproducibility : Document solvent purity (HPLC-grade), catalyst batches, and reaction atmosphere (N/Ar) to minimize variability .
- Analytical Workflows : Combine TLC (hexane:ethyl acetate, 3:1) for reaction monitoring with HPLC (C18 column, 254 nm) for purity assessment (>95%) .
- Crystallization Conditions : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation rates to grow diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
